

# BI-749327: A Technical Guide for In Vitro Investigation of TRPC6 Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BI-749327

Cat. No.: B2540885

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## Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling, smooth muscle contraction, and kidney function.[1][2] Dysregulation of TRPC6 activity has been implicated in the pathophysiology of several diseases, such as focal segmental glomerulosclerosis, cardiac hypertrophy, and pulmonary hypertension.[3][4] This has led to the development of selective TRPC6 inhibitors as potential therapeutic agents and valuable research tools.

This technical guide provides an in-depth overview of **BI-749327**, a potent and selective antagonist of TRPC6. We will detail its mechanism of action, provide key in vitro experimental protocols for its use, and present its pharmacological data in a clear, comparative format. This guide is intended to equip researchers with the necessary information to effectively utilize **BI-749327** in their studies of TRPC6 function.

## BI-749327: Pharmacological Profile and Properties

**BI-749327** is an orally bioavailable and highly selective inhibitor of the TRPC6 ion channel.[5] Its chemical and pharmacological properties are summarized below.

## Chemical Properties

Property	Value	Reference
Formal Name	[4-(6-amino-3-pyridazinyl)-1-piperidiny][4-[4-(trifluoromethyl)phenoxy]phenyl]-methanone	
CAS Number	2361241-23-6	
Molecular Formula	C23H21F3N4O2	
Molecular Weight	442.4 g/mol	
Solubility	DMSO: 31.25 mg/mL (70.63 mM)	

## In Vitro Potency and Selectivity

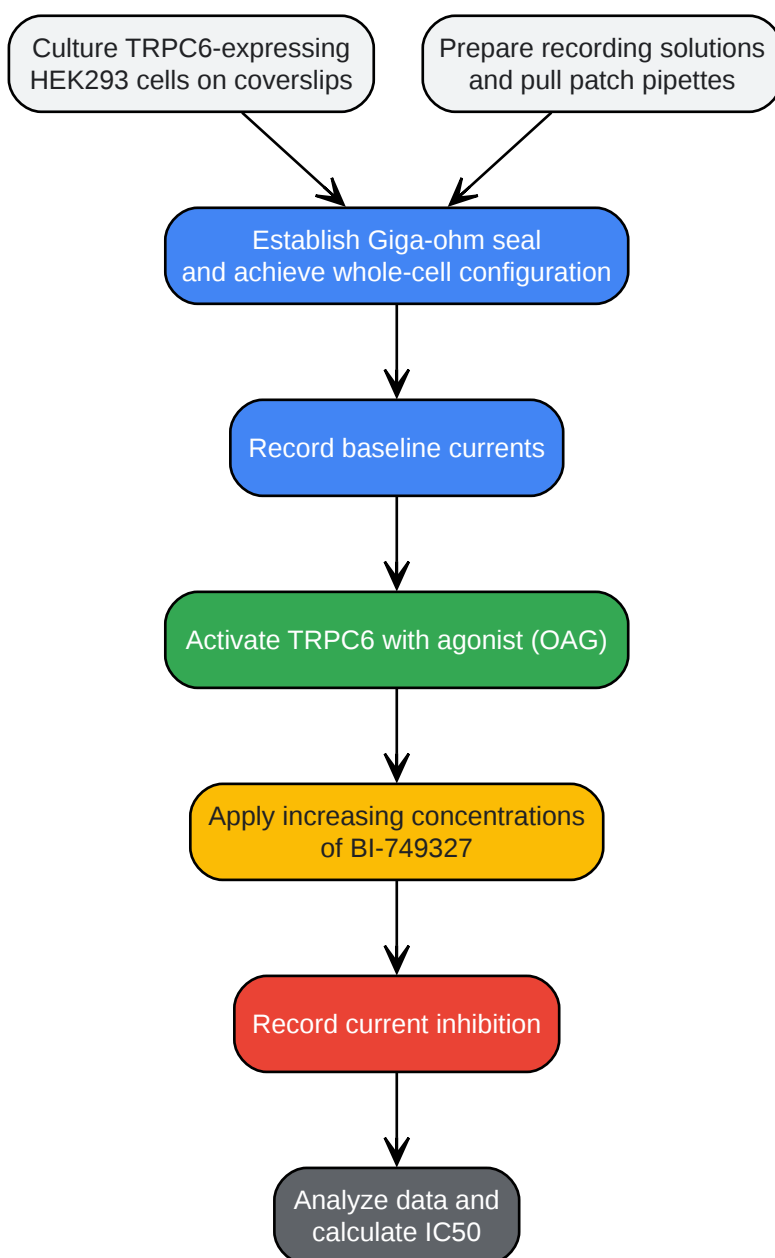
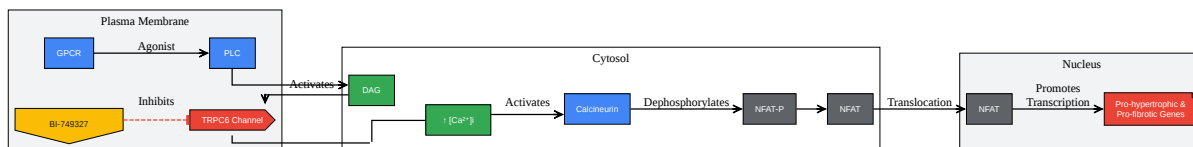
**BI-749327** demonstrates potent inhibition of TRPC6 across different species with high selectivity against other TRPC channels, particularly the closely related TRPC3 and TRPC7.

Target	Species	IC50 (nM)	Selectivity vs. TRPC6	Reference
TRPC6	Mouse	13	-	
Human	19	-		
Guinea Pig	15	-		
TRPC3	Mouse	1,100	85-fold	
TRPC7	Mouse	550	42-fold	

## Mechanism of Action and Signaling Pathway

**BI-749327** exerts its inhibitory effect by blocking the influx of cations, primarily Ca<sup>2+</sup>, through the TRPC6 channel. This disruption of calcium signaling has significant downstream consequences, most notably the suppression of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.

The activation of TRPC6, often triggered by G-protein coupled receptors (GPCRs) and the subsequent production of diacylglycerol (DAG), leads to an increase in intracellular calcium. This rise in calcium activates calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes associated with pathological conditions like cardiac hypertrophy and fibrosis. **BI-749327**, by blocking the initial calcium entry through TRPC6, effectively prevents the activation of this entire cascade.



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- To cite this document: BenchChem. [BI-749327: A Technical Guide for In Vitro Investigation of TRPC6 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2540885#bi-749327-for-studying-trpc6-function-in-vitro]

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